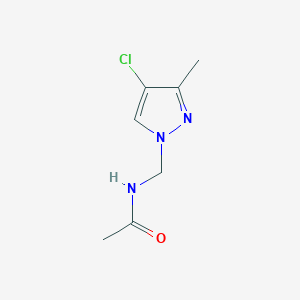
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 4-chloro-3-methyl-1H-pyrazole can be prepared by reacting 4-chloro-3-methyl-1,3-diketone with hydrazine hydrate under reflux conditions.
N-Alkylation: The next step involves the alkylation of the pyrazole nitrogen. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with chloroacetamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Substitution: Substituted pyrazoles.
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules.
Comparación Con Compuestos Similares
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide can be compared with other pyrazole derivatives such as:
4-chloro-3-methyl-1H-pyrazole: Lacks the acetamide moiety, making it less versatile in forming hydrogen bonds.
N-((4-chloro-1H-pyrazol-1-yl)methyl)acetamide: Lacks the methyl group, which may affect its steric and electronic properties.
N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide: Lacks the chloro group, potentially altering its reactivity and bioactivity.
The presence of both the chloro and methyl groups in this compound makes it unique, providing a balance of electronic and steric effects that can be fine-tuned for specific applications.
Propiedades
Fórmula molecular |
C7H10ClN3O |
|---|---|
Peso molecular |
187.63 g/mol |
Nombre IUPAC |
N-[(4-chloro-3-methylpyrazol-1-yl)methyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5-7(8)3-11(10-5)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12) |
Clave InChI |
MVKBBJZSIORHEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1Cl)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
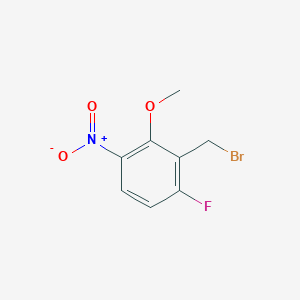
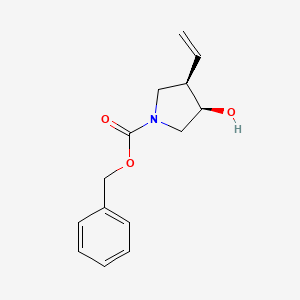
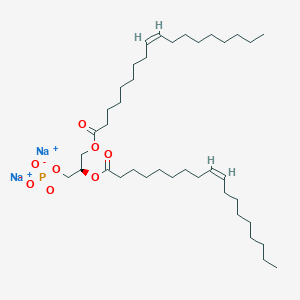
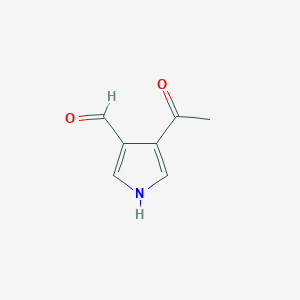
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
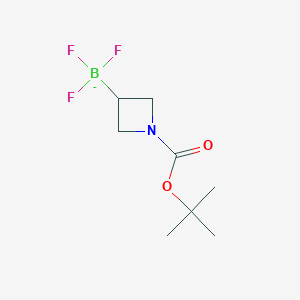
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
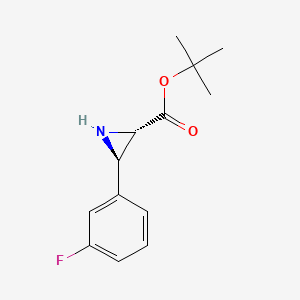
![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
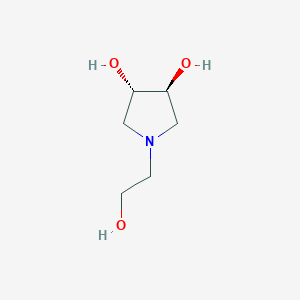
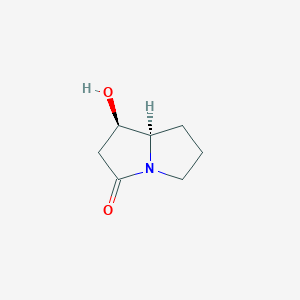

![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)
